molecular formula C17H15BrN2O5 B3892795 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one

3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B3892795
M. Wt: 407.2 g/mol
InChI Key: NQJGESKWHFHPKS-BQYQJAHWSA-N
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Description

3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a chemical compound with potential applications in scientific research. It is a synthetic derivative of chalcone, a class of organic compounds that have been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also induce apoptosis in cancer cells by regulating the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several research articles. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells by regulating the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one in lab experiments include its potential applications in studying inflammation, oxidative stress, and cancer. The compound has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for researchers studying these areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one. These include further studies to understand its mechanism of action, optimization of its synthesis method to improve yields, and exploration of its potential applications in other areas such as neurodegenerative diseases. Additionally, research could be focused on developing analogs of this compound with improved potency and selectivity. Overall, the potential applications of this compound in scientific research make it a promising area for future studies.

Scientific Research Applications

3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one has been found to exhibit potential applications in scientific research. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied extensively for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of enzymes involved in inflammation and oxidative stress.

properties

IUPAC Name

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-16-6-3-11(9-17(16)25-2)15(21)7-8-19-14-5-4-12(20(22)23)10-13(14)18/h3-10,19H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJGESKWHFHPKS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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